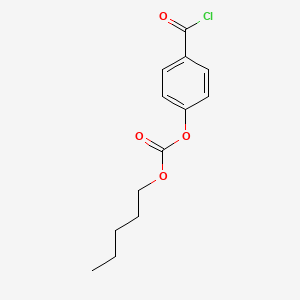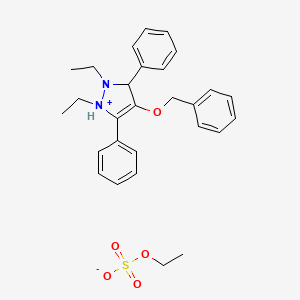
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate is a complex organic compound that belongs to the class of pyrazolium salts. This compound is characterized by its unique structure, which includes benzyloxy, diethyl, and diphenyl groups attached to a pyrazolium core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the condensation of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Alkylation: The diethyl groups are introduced via alkylation reactions using ethyl halides.
Formation of the Pyrazolium Salt: The final step involves the quaternization of the pyrazole nitrogen with an ethyl sulfate reagent to form the pyrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyrazolium core can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and diethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium salts.
科学研究应用
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
- 4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Uniqueness
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl sulfate group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
60645-12-7 |
|---|---|
分子式 |
C28H34N2O5S |
分子量 |
510.6 g/mol |
IUPAC 名称 |
1,2-diethyl-3,5-diphenyl-4-phenylmethoxy-1,3-dihydropyrazol-1-ium;ethyl sulfate |
InChI |
InChI=1S/C26H28N2O.C2H6O4S/c1-3-27-24(22-16-10-6-11-17-22)26(29-20-21-14-8-5-9-15-21)25(28(27)4-2)23-18-12-7-13-19-23;1-2-6-7(3,4)5/h5-19,24H,3-4,20H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI 键 |
IFNJCPLVDXFUKL-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1C(=C(C(N1CC)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


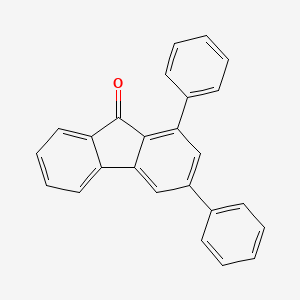
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
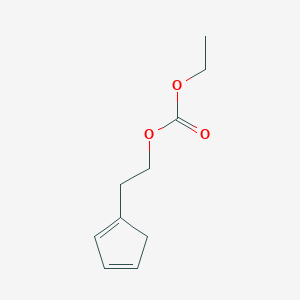
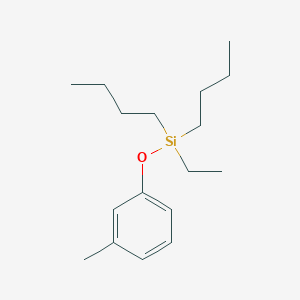


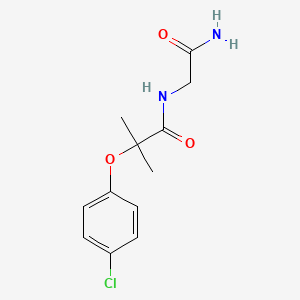

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)

![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)
